REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[O:6][C:7]([CH3:22])=[C:8]([CH2:10][O:11][Si](C(C)C)(C(C)C)C(C)C)[CH:9]=1)=[O:4].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[CH3:1][O:2][C:3]([C:5]1[O:6][C:7]([CH3:22])=[C:8]([CH2:10][OH:11])[CH:9]=1)=[O:4] |f:1.2|
|
Name
|
5-methyl-4-triisopropylsilanyloxymethyl-furan-2-carboxylic acid methyl ester
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Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1OC(=C(C1)CO[Si](C(C)C)(C(C)C)C(C)C)C
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
WASH
|
Details
|
washed with water (150 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was re-extracted with ethyl acetate (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
The combined extracts were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/pentane (1:1 by volume)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |